Ethyl 4-[({5-oxo-1-phenyl-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({5-oxo-1-phenyl-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound featuring an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[({5-oxo-1-phenyl-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, which is synthesized through the cyclization of appropriate precursors under controlled conditions. The trifluoromethoxybenzyl group is introduced via nucleophilic substitution reactions, and the final esterification step involves the reaction of the intermediate with ethyl benzoate under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thioxo groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The trifluoromethoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which Ethyl 4-[({5-oxo-1-phenyl-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity, while the imidazolidinone core interacts with active sites, modulating the activity of the target protein. This can lead to inhibition or activation of the target, depending on the context.
Comparison with Similar Compounds
- Ethyl 2-({[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Comparison: Ethyl 4-[({5-oxo-1-phenyl-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetyl)amino]benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its binding affinity. Compared to similar compounds, it may exhibit higher potency and selectivity in biological assays, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C28H24F3N3O5S |
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Molecular Weight |
571.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[5-oxo-1-phenyl-2-sulfanylidene-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H24F3N3O5S/c1-2-38-26(37)19-10-12-20(13-11-19)32-24(35)16-23-25(36)34(21-6-4-3-5-7-21)27(40)33(23)17-18-8-14-22(15-9-18)39-28(29,30)31/h3-15,23H,2,16-17H2,1H3,(H,32,35) |
InChI Key |
FPTNXZVKHIQODT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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